5-氨基-1-(2,3-O-异丙基亚甲基-β-D-呋喃核糖基)咪唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

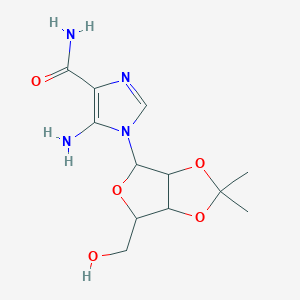

5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, also known as 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, is a useful research compound. Its molecular formula is C12H18N4O5 and its molecular weight is 298.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生化研究

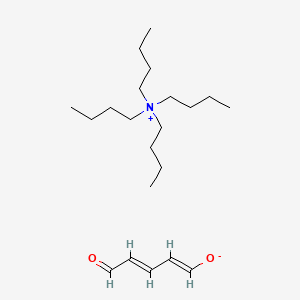

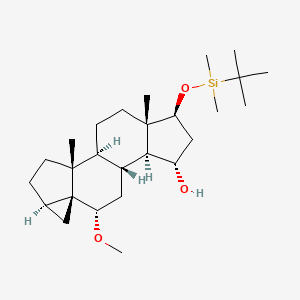

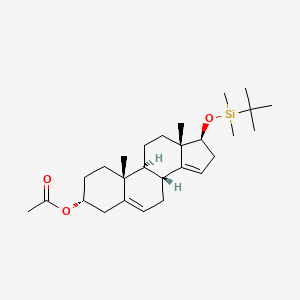

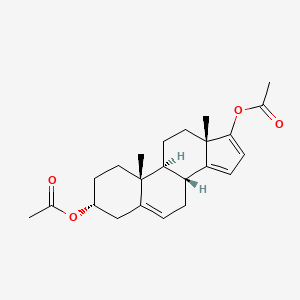

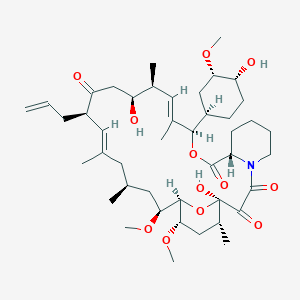

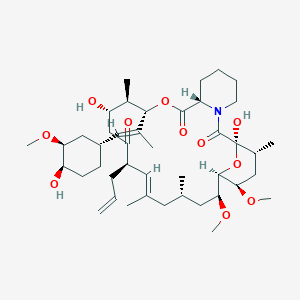

该化合物是一种受保护的5-氨基咪唑-4-甲酰胺-1-β-D-呋喃核糖苷 {svg_1}. 它是一种核苷类似物,可以进入核苷库,并在ATP分解期间显着提高腺苷水平 {svg_2} {svg_3}. 这种特性使其在生化研究中具有价值,特别是在与能量代谢和细胞信号传导相关的研究中。

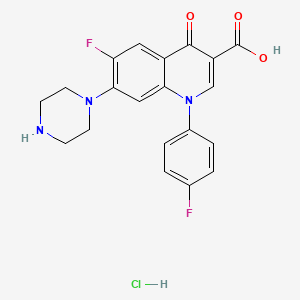

癌症研究

该化合物已用于癌症研究,特别是在乳腺癌和胶质母细胞瘤的研究中 {svg_4}. 它是细胞渗透性AICAR的5'-磷酸化类似物,模拟AMP {svg_5}. 这种特性使其能够干扰细胞增殖和存活途径,使其成为治疗癌症的潜在治疗剂。

心脏病学

腺苷调节剂(ARA)已被认为在心肌缺血中具有治疗潜力 {svg_6}. 由于该化合物可以在ATP分解期间显着提高腺苷水平 {svg_7},因此它可以用作治疗心肌缺血等心脏病的潜在治疗剂。

药理学

该化合物能够进入核苷库并在ATP分解期间提高腺苷水平 {svg_8},使其成为药物开发的潜在候选者。它的特性可以被利用来开发针对能量代谢、细胞信号传导、癌症和心脏病相关疾病的新药。

分子生物学

在分子生物学中,该化合物由于其模拟AMP的能力,可以用于与细胞信号传导和能量代谢相关的研究 {svg_9}. 它可以用于研究AMP活化蛋白激酶(AMPK)途径,该途径参与细胞能量稳态。

作用机制

Target of Action

The primary target of 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide, also known as a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is the adenosine triphosphate (ATP) pool within cells . This compound is a nucleoside analogue that can enter nucleoside pools .

Mode of Action

This compound interacts with its target by entering the nucleoside pools and significantly increasing levels of adenosine during periods of ATP breakdown . This interaction results in an increase in the availability of adenosine for various cellular processes.

Biochemical Pathways

The compound affects the biochemical pathway involving the breakdown and synthesis of ATP. By increasing the levels of adenosine, it influences the balance of energy transfer within the cell. This can have downstream effects on various cellular processes that rely on ATP for energy .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of energy transfer within cells. By increasing adenosine levels, it can influence cellular processes that rely on ATP, potentially providing a protective effect during periods of high energy demand or stress .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl group, followed by the formation of the tetrahydrofuran ring, and then the deprotection of the hydroxyl group. The imidazole ring is then formed and the carboxamide group is introduced.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-nitroimidazole", "Ethyl 5-amino-1H-imidazole-4-carboxylate", "Triethylamine", "Tetrahydrofuran", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Di-tert-butyl dicarbonate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protection of the hydroxyl group of 2,2-dimethyl-1,3-dioxolane-4-methanol with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide", "Reduction of the nitro group of 4-nitroimidazole with sodium borohydride in methanol", "Addition of the resulting amine to the protected hydroxyl group of the dioxolane derivative in the presence of triethylamine and N,N-dimethylformamide", "Cyclization of the resulting intermediate with tetrahydrofuran in the presence of sodium hydride", "Deprotection of the hydroxyl group with hydrochloric acid", "Formation of the imidazole ring by reacting the resulting intermediate with ethyl 5-amino-1H-imidazole-4-carboxylate in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide", "Introduction of the carboxamide group by reacting the resulting intermediate with acetic anhydride and pyridine" ] } | |

| 3676-69-5 | |

分子式 |

C12H18N4O5 |

分子量 |

298.30 g/mol |

IUPAC 名称 |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide |

InChI |

InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1 |

InChI 键 |

HUTXHGRHFXEXPQ-IOSLPCCCSA-N |

手性 SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C |

SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |

规范 SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |

同义词 |

5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)